N-hydroxy-3-phenoxybenzamide

Description

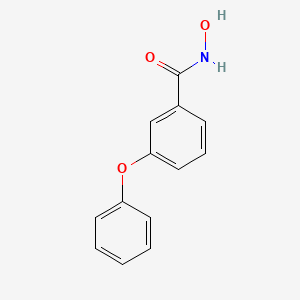

N-hydroxy-3-phenoxybenzamide is a hydroxamic acid derivative characterized by a benzamide core substituted with a phenoxy group at the 3-position and a hydroxylamine group at the N-terminus. This compound has garnered attention as a histone deacetylase 8 (HDAC8) inhibitor, with a reported IC50 value of 6600 nM . Its structure combines an aromatic phenoxy moiety with a hydroxamic acid functional group, which is critical for metal-binding interactions in enzymatic inhibition.

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-hydroxy-3-phenoxybenzamide |

InChI |

InChI=1S/C13H11NO3/c15-13(14-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H,14,15) |

InChI Key |

WFZFBIHVPMBSOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Starting Materials: 3-phenoxybenzoic acid and hydroxylamine hydrochloride.

Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to promote the formation of the amide bond.

Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis can be applied. Industrial production would likely involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products Formed

Oxidation: Formation of N-hydroxy-3-phenoxybenzaldehyde.

Reduction: Formation of N-hydroxy-3-phenoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-3-phenoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-hydroxy-3-phenoxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

HDAC8 Inhibitory Activity

The inhibitory potency of N-hydroxy-3-phenoxybenzamide against HDAC8 is moderate compared to other benzamide-based hydroxamic acids (Table 1). Key structural variations influencing activity include:

Table 1: HDAC8 Inhibitory Activity of Selected Benzamide Derivatives

*Calculated based on molecular formula C₁₃H₁₃NO₃.

- Electron-Donating vs. Electron-Withdrawing Groups: The phenoxy group (-OPh) is electron-withdrawing, which may alter the electronic environment of the hydroxamic acid, affecting metal coordination. In contrast, the phenylacetamido group in N-Hydroxy-4-phenylacetylamino-benzamide provides both hydrophobic and hydrogen-bonding interactions, enhancing potency .

Structural and Physicochemical Properties

Substituent Effects on Solubility and Crystallinity

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound, featuring a branched hydroxyalkyl group, exhibits high crystallinity due to hydrogen-bonding networks, as confirmed by X-ray diffraction . Unlike this compound, its lack of a hydroxamic acid group limits enzymatic inhibition but enhances thermal stability.

- 3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide: Methoxy groups improve solubility in polar solvents compared to the phenoxy group, which is more lipophilic . This highlights how substituent polarity impacts bioavailability.

Crystal Packing and Supramolecular Interactions

- N,N′-1,4-phenylenebisbenzamide: This bisamide derivative forms a repeating crystal structure (7.88 Å) but shows poor nucleation efficiency for polymers compared to pyridine-containing analogs . This suggests that even minor structural changes (e.g., benzene vs. pyridine) disrupt epitaxial matching, a principle applicable to drug-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.